4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-, monohydrochloride
CAS No.: 117039-00-6
Cat. No.: VC18421229
Molecular Formula: C27H33ClN4O2S
Molecular Weight: 513.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117039-00-6 |
|---|---|
| Molecular Formula | C27H33ClN4O2S |
| Molecular Weight | 513.1 g/mol |
| IUPAC Name | 3-(4-methylphenyl)-2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanylquinazolin-4-one;hydrochloride |
| Standard InChI | InChI=1S/C27H32N4O2S.ClH/c1-20-11-13-21(14-12-20)31-26(33)23-8-3-4-9-24(23)28-27(31)34-22(18-29-15-5-2-6-16-29)19-30-17-7-10-25(30)32;/h3-4,8-9,11-14,22H,2,5-7,10,15-19H2,1H3;1H |
| Standard InChI Key | ZIVUXXWXPYSGBW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC(CN4CCCCC4)CN5CCCC5=O.Cl |
Introduction
Structural and Chemical Characteristics
Core Architecture and Substituent Analysis
The quinazolinone scaffold consists of a bicyclic system with a benzene ring fused to a pyrimidin-4(3H)-one moiety. Key structural features of this derivative include:
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3-(4-Methylphenyl) group: A hydrophobic aromatic substituent that enhances membrane permeability and influences receptor binding .
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2-((1-((2-Oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio) side chain: A heterocyclic-thioether linkage contributing to hydrogen bonding and steric interactions with biological targets .
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Monohydrochloride salt: Improves aqueous solubility and stability compared to the free base form .
The molecular formula is C₃₀H₃₄ClN₅O₂S, with a molecular weight of 580.14 g/mol (calculated from PubChem analogs ).
Synthesis and Optimization
Table 1: Key Reaction Conditions for Analogous Compounds
Pharmacological Profile
Antimicrobial Activity
Quinazolinones with thioether side chains exhibit broad-spectrum antimicrobial effects. For example:
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Gram-positive bacteria: Analogous compounds showed MIC values of 2–8 µg/mL against Staphylococcus aureus .
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Gram-negative bacteria: Enhanced activity with hydrophobic aryl groups (e.g., 4-methylphenyl) due to improved outer membrane penetration .
Table 2: Antimicrobial Data for Structural Analogs
| Compound | MIC (µg/mL) | Target Pathogens | Reference |
|---|---|---|---|
| 3-(4-Methoxyphenyl)-2-thioether analog | 4.0 | S. aureus, E. coli | |
| 6-Amino-2-(ethylthio)methyl derivative | 8.0 | P. aeruginosa, C. albicans |
Mechanism of Action and Target Engagement
Enzyme Inhibition
Quinazolinones inhibit critical microbial and mammalian enzymes:
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Dihydrofolate reductase (DHFR): Disruption of folate metabolism via competitive binding to the active site (IC₅₀ = 0.8–3.2 µM for analogs) .
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EGFR tyrosine kinase: Anticancer activity via suppression of autophosphorylation (IC₅₀ = 12 nM for 4-anilinoquinazolines) .
The pyrrolidinone-piperidine side chain in this derivative may enhance binding to ATP pockets in kinase domains .
Structure-Activity Relationships (SAR)
Critical substituent effects include:
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4-Methylphenyl at C3: Increases lipophilicity, improving cell entry and target affinity .
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Thioether linkage at C2: Enhances metabolic stability compared to oxygen or nitrogen analogs .
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Pyrrolidinone-piperidine moiety: Facilitates hydrogen bonding with Asp831 in EGFR and Asp27 in DHFR .
Pharmacokinetics and Toxicity
Data from related compounds suggest:
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